molecular formula C27H34F3N3O5 B031908 O-Acetyl Silodosin CAS No. 160970-86-5

O-Acetyl Silodosin

Cat. No. B031908
CAS RN: 160970-86-5
M. Wt: 537.6 g/mol
InChI Key: IWICOMVSJHYADK-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Silodosin undergoes glucuronidation, which is the most common phase II metabolic pathway to eliminate small molecule drugs from the body . A method to differentiate acyl-, O-, and N- glucuronides using chemical derivatization has been described .

Scientific Research Applications

SARS-CoV-2 Interaction

O-Acetyl Sialylation plays a crucial role in the interaction between SARS-CoV-2 and its host . The virus uses O-acetylated SAs to attach to host cells, with the lectin-like spike glycoprotein of SARS CoV-2 interacting with these SAs for initial attachment . This interaction is facilitated by SARS-CoV-2 hemagglutinin-esterase (HE), which acts as a glycan-binding lectin and receptor-degrading enzyme .

Evolutionary Adaptation of Viruses

The SA-binding shift in viruses proceeds through adaptations of the SA-recognition sites of the lectin and esterase domains . The molecular switching of HE acquisition of 4-O-acetyl binding from 9-O-acetyl SA binding is caused by protein–carbohydrate interaction (PCI) or lectin–carbohydrate interaction (LCI) . This reflects viral evolutionary adaptation to host SA-containing glycans .

Stability-Indicating Chromatographic Approach

A stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method with high sensitivity has been developed for the determination of silodosin (SIL) in the presence of hydrochlorothiazide (HCT) as an internal standard . This method shows good linearity in the concentration range of 4.0–600.0 μM with a lower detection limit of 85.0 nM under optimized conditions .

Treatment of Benign Prostatic Hyperplasia (BPH)

Silodosin is approved for the treatment of BPH, being highly effective in improving not only Lower Urinary Tract Symptoms (LUTS) but also urodynamic parameter impairments secondary to BPH . It has been proven to relieve the muscles in the prostate by reducing lower urinary tract symptoms related to BPH .

Medical Expulsive Therapy for Distal Ureteral Stones

Silodosin has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials .

Mechanism of Action

Target of Action

O-Acetyl Silodosin primarily targets the α1A-adrenergic receptors . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

O-Acetyl Silodosin is a selective antagonist of α1-adrenergic receptors . It binds to the α1A subtype with high affinity . By binding to these receptors, O-Acetyl Silodosin relaxes the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

It is known that α1-adrenergic receptors play a crucial role in regulating smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By antagonizing these receptors, O-Acetyl Silodosin can alleviate symptoms associated with benign prostatic hyperplasia (BPH), such as urinary retention and discomfort .

Pharmacokinetics

For silodosin, it is known that about 335% of the dose is recovered in urine and 549% is recovered in feces

Result of Action

The molecular and cellular effects of O-Acetyl Silodosin’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation can alleviate symptoms associated with BPH, such as urinary retention and discomfort . The specific molecular and cellular effects of O-Acetyl Silodosin are still under investigation.

Action Environment

It is known that silodosin can improve bladder blood flow in conditions of chronic bladder ischemia . It also regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia

Safety and Hazards

Silodosin is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is not recommended for use in severe renal impairment (CCr < 30 mL/min), severe hepatic impairment (Child-Pugh score ≥ 10), or concomitant administration with strong Cytochrome P450 3A4 (CYP3A4) inhibitors (e.g., ketoconazole, clarithromycin, itraconazole, ritonavir) .

Future Directions

Silodosin has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It may also be administered to relieve lower urinary tract symptoms (LUTS) in patients who underwent prostate cancer brachytherapy and to increase the likelihood of successful trials without a catheter in patients experiencing acute urinary retention .

properties

IUPAC Name

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWICOMVSJHYADK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Acetyl Silodosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.